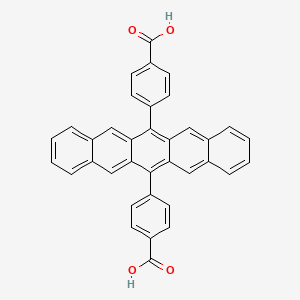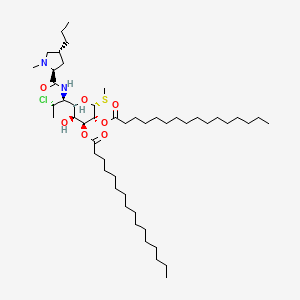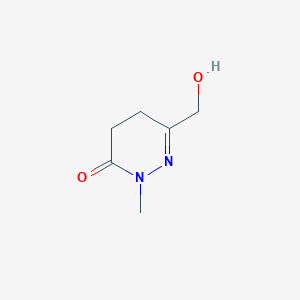
2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which can help in understanding various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride typically involves the introduction of deuterium into the molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated starting materials. The process would likely include multiple steps to ensure high purity and yield. Techniques such as chromatography and crystallization may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Applications De Recherche Scientifique
2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.
Biology: Helps in understanding metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Used in the production of deuterated drugs and other specialized chemicals.
Mécanisme D'action
The mechanism of action of 2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets. The presence of deuterium can alter the compound’s binding affinity and metabolic stability, leading to different biological effects compared to its non-deuterated counterpart. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Ethylamino)propiophenone-d5 Hydrochloride: Another deuterated compound with similar applications in research.
1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine: Used in similar studies for its deuterium content.
Uniqueness
What sets 2-(1,1,2,2,2-Pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride apart is its specific structure, which combines a thiophene ring with a cyclohexanone moiety. This unique combination allows for distinct interactions and applications in various fields of research.
Propriétés
Formule moléculaire |
C12H18ClNOS |
|---|---|
Poids moléculaire |
264.83 g/mol |
Nom IUPAC |
2-(1,1,2,2,2-pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D3,2D2; |
Clé InChI |
ZUYKJZQOPXDNOK-LUIAAVAXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])NC1(CCCCC1=O)C2=CC=CS2.Cl |
SMILES canonique |
CCNC1(CCCCC1=O)C2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


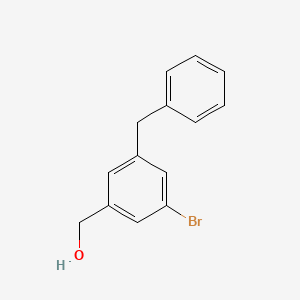
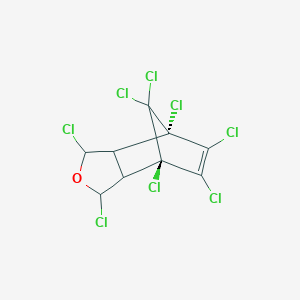
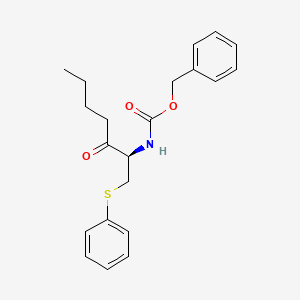
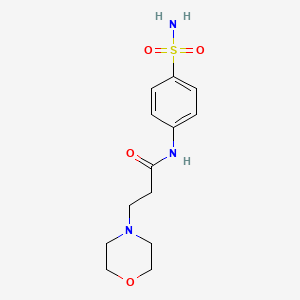
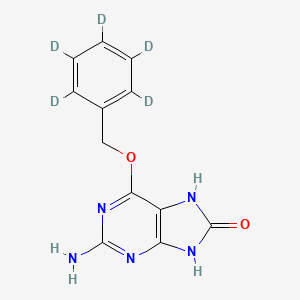
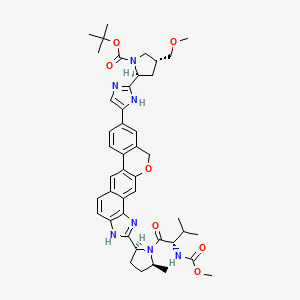
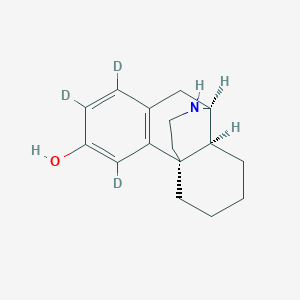
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)
